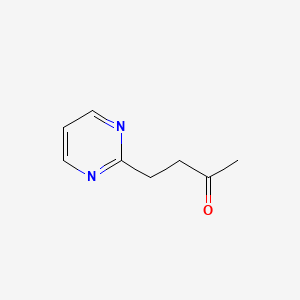

4-(Pyrimidin-2-yl)butan-2-one

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Organic Synthesis and Chemical Biology

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of heterocyclic chemistry. numberanalytics.commicrobenotes.com Its derivatives are of immense interest as they form the structural basis for a vast number of both natural and synthetic compounds with significant biological and medicinal relevance. ignited.innih.gov

In the realm of chemical biology, the pyrimidine ring is most famously represented in the nucleobases cytosine, thymine, and uracil (B121893). numberanalytics.comnih.gov These molecules are fundamental building blocks of nucleic acids (DNA and RNA), carrying the genetic code that governs all life. ignited.in The ability of these pyrimidine bases to form specific hydrogen bonds with their purine (B94841) counterparts is the chemical foundation of the double helix structure of DNA and is crucial for the processes of replication and transcription. ignited.in Beyond the nucleic acids, the pyrimidine core is also found in essential natural products like thiamine (B1217682) (vitamin B1). nih.gov

From the perspective of organic synthesis, the pyrimidine scaffold is a versatile building block. numberanalytics.com Its electron-deficient nature, a result of the two electronegative nitrogen atoms, influences its reactivity, making it a target for nucleophilic substitution reactions, particularly at the 2, 4, and 6 positions. wikipedia.orgbhu.ac.in This predictable reactivity allows chemists to strategically modify the pyrimidine ring, attaching various functional groups to create a diverse library of molecules. This versatility has made pyrimidine derivatives a focal point in medicinal chemistry, leading to the development of a wide array of therapeutic agents. orientjchem.org

Strategic Importance of Butanone Motifs in Molecular Architecture

The butanone motif, specifically a four-carbon chain with a ketone functional group at the second position, is a valuable component in molecular design. The ketone group is one of the most important functional groups in organic chemistry, serving as a key precursor and reactive handle for a multitude of chemical transformations. These include nucleophilic additions, aldol (B89426) condensations, and Wittig reactions, which are fundamental for constructing more complex carbon skeletons.

Structural Contextualization of 4-(Pyrimidin-2-yl)butan-2-one within Pyrimidine-Ketone Hybrid Systems

This compound is a hybrid molecule that structurally integrates the distinct chemical features of a pyrimidine ring and a butanone chain. In this specific arrangement, the butanone moiety is connected to the C2 position of the pyrimidine ring. This linkage creates a molecule with dual functionality: the heterocyclic aromatic system of the pyrimidine and the reactive carbonyl group of the butanone.

Below are some of the key chemical identifiers and properties of this compound.

| Property | Value |

| CAS Number | 497867-90-0 bldpharm.com |

| Molecular Formula | C₈H₁₀N₂O bldpharm.com |

| Molecular Weight | 150.18 g/mol bldpharm.com |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

4-pyrimidin-2-ylbutan-2-one |

InChI |

InChI=1S/C8H10N2O/c1-7(11)3-4-8-9-5-2-6-10-8/h2,5-6H,3-4H2,1H3 |

InChI Key |

BRSDHKGPVXWFLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=NC=CC=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Pyrimidin 2 Yl Butan 2 One and Its Structural Congeners

De Novo Synthesis of Pyrimidine (B1678525) Ring Systems Utilizing Ketone Precursors

The formation of the pyrimidine ring from acyclic precursors, known as de novo synthesis, offers a versatile approach to a wide array of substituted pyrimidines. biochemden.commicrobenotes.comutah.edu Ketones are valuable starting materials in these strategies, serving as a key carbon source for the pyrimidine backbone.

Multi-Component Annulation Strategies (e.g., Amidines and Ketones)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govmdpi.com These strategies are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov

One of the most powerful MCRs for pyrimidine synthesis involves the condensation of a ketone, an amidine, and a third component that serves as a one-carbon (C1) or multi-carbon fragment. organic-chemistry.orgsemanticscholar.org A notable example is the copper-catalyzed [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol (DMEA). nih.govorganic-chemistry.orgacs.org In this reaction, DMEA is oxidized to provide the C1 donor. nih.govacs.org This method is particularly effective for creating 4-aliphatic pyrimidines and proceeds under aerobic conditions, making it an environmentally friendly option. nih.gov The reaction demonstrates broad functional group tolerance. organic-chemistry.orgacs.org

Another significant approach is the [3 + 3] annulation of amidines with saturated or α,β-unsaturated ketones. acs.orgrsc.org Copper-catalyzed methods using mediators like 4-HO-TEMPO enable the direct use of saturated ketones through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization. semanticscholar.orgacs.org Alternatively, green and recyclable catalysts like choline (B1196258) hydroxide (B78521) can facilitate the reaction between α,β-unsaturated ketones and amidine hydrochlorides. mdpi.comrsc.org Iron(II)-complexes with TEMPO have also been employed for the regioselective reaction of ketones or aldehydes with amidines, proceeding through a TEMPO complexation/enamine addition/cyclization sequence. organic-chemistry.orgsemanticscholar.orgrsc.org

| Strategy | Reactants | Catalyst/Mediator | Key Features | Citations |

| [3 + 2 + 1] Annulation | Amidines, Ketones, N,N-Dimethylaminoethanol | Copper(II) bromide | Eco-friendly, uses air as oxidant, good for 4-aliphatic pyrimidines. | nih.govorganic-chemistry.orgacs.org |

| [3 + 3] Annulation | Amidines, Saturated Ketones | Cu-catalyst, 4-HO-TEMPO | Cascade reaction via oxidative dehydrogenation and aromatization. | semanticscholar.orgacs.org |

| [3 + 3] Annulation | Benzamidine (B55565), α,β-Unsaturated Ketones | Choline Hydroxide | Green and recyclable catalyst and reaction medium. | mdpi.comrsc.org |

| Regioselective Annulation | Amidines, Ketones/Aldehydes | Iron(II)-complex, TEMPO | Proceeds via TEMPO complexation and enamine addition. | organic-chemistry.orgsemanticscholar.orgrsc.org |

| One-Pot Three-Component | Ketones, Aromatic Aldehydes, Amidines | Potassium tert-butoxide | High yields for annulation of pyrimidines to steroidal and non-steroidal ketones. | nih.gov |

Cyclocondensation and Cycloaddition Reactions (e.g., Ketones with Nitriles, Triazines)

Cyclocondensation and cycloaddition reactions provide alternative and powerful routes to the pyrimidine core. A prominent method is the copper-catalyzed cyclization of ketones with nitriles under basic conditions. researchgate.netresearchgate.netorganic-chemistry.org This approach is economically favorable and synthetically versatile, tolerating a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org The reaction pathway involves the nitrile acting as an electrophile, leading to the formation of one C-C and two C-N bonds. mdpi.comresearchgate.netresearchgate.net

Inverse electron-demand Diels-Alder (IEDDA) reactions represent another sophisticated strategy. mdpi.com Here, electron-deficient 1,3,5-triazines react with ketones, which serve as the electron-rich component after being converted to enamines in situ. pku.edu.cnresearchgate.netacs.org These reactions can be catalyzed by acids like trifluoroacetic acid (TFA) or by organocatalysts. mdpi.compku.edu.cnresearchgate.net The process involves a cascade of hetero-Diels-Alder reactions followed by retro-Diels-Alder steps, ultimately yielding highly functionalized pyrimidines. mdpi.compku.edu.cn The use of cyclic ketones often results in higher yields. mdpi.com

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Citations |

| Cyclization | Ketones, Nitriles | Copper catalyst, Basic conditions | Economical, general, and tolerates many functional groups. | researchgate.netresearchgate.netorganic-chemistry.org |

| IEDDA | Ketones, 1,3,5-Triazines | TFA (acid catalyst) | Cascade reaction, good for highly functionalized pyrimidines. | mdpi.compku.edu.cn |

| IEDDA | Ketones, 1,3,5-Triazines | Organocatalyst (e.g., hydrazine) | Forms pyrimidines through enamine catalysis with high regioselectivity. | researchgate.net |

Oxidative Annulation and Intramolecular Cyclization Protocols

Oxidative annulation methods offer a direct approach to pyrimidine synthesis by forming multiple bonds in a single step under oxidizing conditions. A notable example is the K₂S₂O₈-promoted oxidative annulation involving aryl ketones and formamide (B127407) conjugates, which can produce 4-arylpyrimidines. organic-chemistry.orgsemanticscholar.org In this reaction, DMSO can act as a methine (=CH−) equivalent. organic-chemistry.org Another innovative strategy involves a base-promoted intermolecular oxidation C-N bond formation between allylic compounds and amidines, using molecular oxygen as the sole oxidant, which is advantageous for its atom economy and environmental friendliness. organic-chemistry.org

Intramolecular cyclization offers a route to pyrimidines from appropriately substituted precursors. nih.gov For instance, pyrimidine-linked heterocyclic scaffolds can be generated through the intramolecular cyclization of intermediates derived from 2-aminopyrimidines. niscpr.res.in While many examples involve creating fused rings, the principle can be applied to forming the primary pyrimidine ring itself from a linear precursor. nih.gov The synthesis of nucleoside macrocycles via intramolecular "click" cyclization of pyrimidine nucleosides decorated with reactive side chains further illustrates the power of intramolecular strategies, which can proceed in high yields. beilstein-journals.orgbeilstein-journals.org

Construction of Butanone Side Chains on Pyrimidine Scaffolds

An alternative synthetic paradigm involves the initial synthesis or procurement of a pyrimidine ring, followed by the introduction and elaboration of the desired butanone side chain. This approach is particularly useful when the required pyrimidine core is readily available or when specific substitution patterns are desired that are not easily accessible through de novo methods.

Alkylation and Functionalization Reactions on Pyrimidine Derivatives

Direct C-H functionalization and alkylation of pyrimidine derivatives are powerful tools for introducing side chains. researchgate.netthieme-connect.com The electrophilic character of the pyrimidine ring can make direct lithiation challenging, but the use of strong, non-nucleophilic bases like TMPMgCl·LiCl allows for selective magnesiation at various positions on the ring, which can then be trapped with electrophiles. acs.org

Alkylation of pyrimidinones (B12756618) or thiouracils is a common method for introducing substituents. nih.govclockss.org The reaction of N1-substituted pyrimidine derivatives with alkyl halides can lead to N3-alkylation, producing unsymmetrical 1,3-dialkylpyrimidines. semanticscholar.org The choice of base and reaction conditions can influence the selectivity between N- and O-alkylation. nih.govacs.org For instance, direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl halides can yield a mixture of products, but specific strategies, such as using pre-functionalized alkylating agents like 4-(iodomethyl)pyrimidines, can achieve high chemoselectivity for O-alkylation. nih.govacs.org

Targeted Coupling and Substitution Reactions for Ketone Chain Elaboration

For the specific synthesis of a butanone side chain, targeted coupling and substitution reactions are essential. Starting with a functionalized pyrimidine, such as a 2-halopyrimidine or a 2-methylpyrimidine, the butanone moiety can be constructed step-wise.

Sonogashira cross-coupling reactions can be employed to couple a halopyrimidine with an appropriate alkyne, such as 1-butyne, to introduce a four-carbon chain. acs.org Subsequent hydration or oxidation of the alkyne would be required to generate the ketone functionality. Another approach could involve the deconstruction-reconstruction of the pyrimidine ring itself, where the ring is opened to form a vinamidinium salt intermediate, which can then react with ketone-derived enolates to form new substituted heterocycles, showcasing a method for diversification. nih.gov

Furthermore, transformations of existing functional groups on the pyrimidine ring can provide a route to the desired side chain. For example, a pyrimidine bearing a 2-(chloromethyl) or similar group can act as an electrophile in substitution reactions with nucleophiles like acetoacetic ester anions, followed by hydrolysis and decarboxylation to yield the target butanone structure.

Emerging and Sustainable Synthetic Approaches for 4-(Pyrimidin-2-yl)butan-2-one and its Structural Congeners

The synthesis of pyrimidine-containing compounds, valued for their broad applications, is continuously evolving. Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. This section explores several emerging and sustainable approaches that represent the forefront of synthetic strategies for producing this compound and related structures. These methods, including C-H activation, continuous flow synthesis, metal-free transformations, and photoredox catalysis, offer significant advantages over classical techniques by minimizing waste, reducing reaction steps, and enabling novel molecular functionalizations under milder conditions.

Catalytic C-H Activation Methodologies

The direct functionalization of carbon-hydrogen (C–H) bonds has become a transformative strategy in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netnih.gov For the synthesis of derivatives of this compound, C-H activation allows for the direct attachment of side chains to the pyrimidine core. Transition-metal catalysts, particularly palladium (Pd), are frequently employed to achieve regioselective functionalization. acs.org

The pyrimidine ring itself can act as a directing group, guiding the catalyst to a specific C-H bond for activation. acs.orgbeilstein-journals.org This approach has been successfully used for the C-H arylation, iodination, and acetoxylation of 4-arylpyrimidines. acs.org For instance, palladium-catalyzed C-H activation enables the coupling of pyrimidine derivatives with various partners, including aryl iodides and N-iodosuccinimide. acs.org While direct C-H alkylation to form a butanone side chain is challenging, these methods provide functionalized pyrimidine intermediates that can be further elaborated.

Rhodium(III)-catalyzed C-H activation has also been shown to be effective for creating fused polycyclic structures from 4-anilinoquinazolines, a related nitrogen-containing heterocycle, using diazo compounds as coupling partners. researchgate.net The mechanism often involves the formation of a cyclometalated intermediate, which then reacts with the coupling partner. beilstein-journals.org Such strategies highlight the potential for creating complex pyrimidine-based molecules through precise C-H bond functionalization. researchgate.netbeilstein-journals.org

| Catalytic System | Substrate Type | Coupling Partner | Functionalization Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | 4-Arylpyrimidines | Aryl iodides | C-H Arylation | acs.org |

| Pd(OAc)₂ | 4-Arylpyrimidines | N-Iodosuccinimide (NIS) | C-H Iodination | acs.org |

| Rh(III) Complex | 4-Anilinoquinazolines | Diazo compounds | C-H Annulation/Functionalization | researchgate.net |

| Pd(OAc)₂ / K₂CO₃ | Thieno[3,2-d]pyrimidines | Bromobenzene | C-H Arylation | mdpi.com |

| CuBr | 1,3-Dimethyluracil | Aryl iodides | C-H Arylation | nih.gov |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and potential for facile scaling. vapourtec.comnih.gov This approach is particularly advantageous for reactions that are fast, exothermic, or involve hazardous intermediates. In the context of pyrimidine synthesis, flow reactors have been used to improve yields, reduce reaction times, and enhance regioselectivity compared to conventional batch methods. vapourtec.comnih.gov

A notable application is the three-component synthesis of 3-aminoimidazo[1,2-α]pyrimidines, where continuous flow conditions led to improved regioselectivity and a dramatic reduction in reaction time. vapourtec.com Similarly, a two-step, one-flow protocol has been developed for a library of 4,6-disubstituted pyrimidines, demonstrating the efficiency of this technique for rapid analogue synthesis. nih.gov The synthesis of pyrimidines from ethynyl (B1212043) ketones has also been successfully transferred to a continuous flow microwave reactor, enabling rapid and efficient production. nih.govbeilstein-journals.org

Recently, an integrated flow system was used for the sustainable synthesis of polyfluoro-substituted benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine derivatives, achieving the desired products from simple precursors with significantly shorter reaction times. acs.orgnih.gov These examples underscore the potential of continuous flow technology to enable more efficient and sustainable routes to this compound and its structural congeners.

| Reaction Type | Key Reagents | Flow System Details | Advantage Over Batch | Reference |

|---|---|---|---|---|

| Three-Component Synthesis of 3-Aminoimidazo[1,2-α]pyrimidines | 2-Aminopyrimidine, Aldehyde, Isocyanide | Lewis acid catalyst (Sc(OTf)₃ or ZrCl₄) | Improved regioselectivity, dramatically shorter reaction time | vapourtec.com |

| Two-Step Synthesis of 4,6-Disubstituted Pyrimidines | 4,6-Dichloropyrimidine, Aromatic amines, Cyclohexylamine | ThalesNano X-Cube Flash, 160-200 °C | Good yields (42-70% for second step) with residence time in minutes | nih.gov |

| Bohlmann–Rahtz Pyridine (B92270) Synthesis | Ethynyl ketones, Enamines | Continuous flow microwave reactor | Improved performance over large-scale batch, rapid and efficient | nih.govbeilstein-journals.org |

| Synthesis of Polyfluoro-Pyrimido[1,2-a]Benzimidazoles | Phenylacetylene, 2-Aminobenzimidazole | Integrated flow system | Much shorter reaction time, sustainable | acs.orgnih.gov |

Organocatalytic and Metal-Free Transformations

The development of metal-free and organocatalytic synthetic methods is a cornerstone of green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. For the synthesis of the pyrimidine heterocycle, several metal-free strategies have been reported, often relying on tandem annulation-oxidation pathways. researchgate.net

A general and economical synthesis of diversely functionalized pyrimidines involves the base-catalyzed cyclization of ketones with nitriles. researchgate.net This method proceeds through the formation of multiple C-C and C-N bonds in a single operation and demonstrates a broad substrate scope. This approach is highly relevant to the synthesis of this compound, as it directly utilizes a ketone precursor. Another metal-free approach achieves the synthesis of 2,4,6-trisubstituted pyrimidines from α,β-unsaturated ketones and benzamidine in the presence of triethylamine. researchgate.net

Organocatalysis, which uses small organic molecules to catalyze reactions, has also been applied to pyrimidine synthesis. L-proline, for example, has been shown to be an effective catalyst for the multicomponent synthesis of fused pyrimidines in water, an environmentally benign solvent. acs.org Prolinamide-based organocatalysts have also been designed for stereoselective reactions, such as aldol (B89426) condensations involving ketones, which could be adapted for constructing chiral pyrimidinyl butanone derivatives. mdpi.commdpi.com

| Methodology | Key Reagents/Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Base-Catalyzed Cyclization | Ketones, Nitriles, Base | [3+3] Cyclization | Economical, broad substrate scope, forms pyrimidine ring | researchgate.net |

| Tandem Annulation-Oxidation | α,β-Unsaturated Ketones, Benzamidine, Et₃N | [3+3] Annulation | Metal-free, straightforward access to trisubstituted pyrimidines | researchgate.net |

| Multicomponent Reaction | 4-Hydroxycoumarin, Aldehydes, Urea, L-proline | Condensation/Cyclization | Metal-free, performed in water, eco-friendly | acs.org |

| Asymmetric Aldol Reaction | Ketones, Aldehydes, Prolinamide Organocatalyst | Aldol Condensation | Potential for stereoselective synthesis of side chains | mdpi.commdpi.com |

Photoredox-Catalyzed Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. nih.govmdpi.com This strategy is well-suited for the functionalization of heteroarenes like pyrimidine. The general mechanism involves a photocatalyst that, upon absorbing visible light, initiates a single-electron transfer (SET) process with a suitable precursor to generate a radical. This radical then adds to the electron-deficient pyrimidine ring. nih.gov

This methodology has been applied in dual catalytic systems, merging photoredox catalysis with transition-metal catalysis (e.g., Pd or Ni) to achieve novel C-H functionalization reactions. beilstein-journals.orgnih.gov For example, a dual palladium/photoredox system has been used for the C-H arylation of substrates containing a pyrimidine directing group. beilstein-journals.org Photoredox catalysis also provides a mild route to acyl radicals from precursors like aldehydes or carboxylic acids, which can then be used for the C-H acylation of heteroarenes, offering a direct pathway to ketone-functionalized pyrimidines. nih.govresearchgate.net

A photoredox-catalyzed hydroxymethylation was recently used to functionalize a complex pyrimidine-containing drug molecule, which was subsequently oxidized to the corresponding aldehyde, demonstrating the utility of this method for late-stage functionalization. researchgate.net This highlights the potential for introducing a functionalized side chain onto a pre-existing pyrimidine core, which could then be converted to the butan-2-one moiety.

| Catalytic System | Radical Precursor | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Ir(III) Photocatalyst | Aryldiazonium Salts | Minisci-type C-H Arylation | Mild conditions, access to aryl radicals | nih.gov |

| Ru-photoredox / Pd-catalysis | Phenyldiazonium tetrafluoroborate | C-H Arylation | Dual catalysis, green chemistry compliant (LED light) | nih.gov |

| Ir-photoredox / Ni-catalysis | Carboxylic Acids / Alcohols | Deoxygenative Cross-Coupling | Direct synthesis of dialkyl ketones, broad scope | researchgate.net |

| Ir(III) Photocatalyst | Methanol | C-H Hydroxymethylation | Late-stage functionalization, generates CH₂OH group | researchgate.net |

| Iridium Photoredox / Lanthanide Lewis Acid | Glycinates / Heteroaryl ketones | Asymmetric α-C(sp³)–H bond functionalization | Synergistic catalysis for asymmetric synthesis | researchgate.net |

Mechanistic Investigations and Chemical Reactivity of 4 Pyrimidin 2 Yl Butan 2 One Derivatives

Reaction Pathways and Elucidation of Intermediates

The chemical reactivity of 4-(pyrimidin-2-yl)butan-2-one and its derivatives is diverse, involving several intricate reaction pathways and the formation of various intermediates. Understanding these mechanisms is crucial for controlling reaction outcomes and designing novel synthetic strategies.

The pyrimidine (B1678525) core, being π-deficient, is predisposed to participate in inverse electron-demand hetero-Diels–Alder (IED-HDA) reactions. wikipedia.org This reactivity is a cornerstone of its synthetic utility, allowing for the construction of complex heterocyclic systems. In this type of cycloaddition, the electron-deficient pyrimidine acts as the diene, reacting with an electron-rich dienophile. nih.govsigmaaldrich.com

The IED-HDA reaction of pyrimidine derivatives can be followed by a retro-Diels–Alder (rDA) reaction, creating a cascade sequence that results in the formation of new heterocyclic frameworks. wur.nlbeilstein-journals.org For instance, pyrimidines with a dienophilic side chain can undergo intramolecular IED-HDA reactions. wur.nl The subsequent rDA reaction of the intermediate cycloadduct can lead to the elimination of a small molecule, such as hydrogen cyanide, to yield fused pyridine (B92270) derivatives. wur.nl The reactivity in these intramolecular cycloadditions is influenced by the nature of the heteroatom in the side chain, with reactivity increasing in the order of NH < O < S < N-C(O)CH₃. wur.nl

The rDA process is an effective method for introducing double bonds into heterocyclic skeletons and has been utilized in the synthesis of various pyrimidinone systems. beilstein-journals.org Continuous-flow techniques have been shown to be efficient for carrying out rDA reactions, often providing higher yields and shorter reaction times compared to conventional batch or microwave methods. beilstein-journals.org

The stability of the fragments formed during the pyrolytic dissociation in the rDA reaction is a key driving force. beilstein-journals.org This cascade of IED-HDA and rDA reactions provides a powerful strategy for skeletal editing, transforming pyrimidines into pyridines. chinesechemsoc.orgchinesechemsoc.org

Oxidative dehydrogenation is a significant transformation for pyrimidine derivatives, leading to the formation of aromatic systems. beilstein-journals.org This process often involves the use of an oxidizing agent to remove hydrogen atoms, resulting in the formation of new double bonds. For example, the oxidation of dihydropyrimidines to pyrimidines can be achieved using reagents like copper salts in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). beilstein-journals.org The proposed mechanism involves the generation of peroxy radicals that abstract a hydrogen atom from the dihydropyrimidine, followed by reaction with the metal catalyst to facilitate aromatization. beilstein-journals.org

Annulation reactions, which involve the formation of a new ring, are also prevalent in the chemistry of pyrimidine derivatives. These reactions can be coupled with oxidative processes to construct fused heterocyclic systems. For instance, an oxidative annulation of anilines and aryl ketones can lead to the formation of 4-arylpyrimidines. organic-chemistry.org Similarly, a [3 + 2 + 1] three-component annulation of amidines, ketones, and a one-carbon source can produce pyrimidine derivatives through an oxidative pathway. semanticscholar.org

Aromatization is often the final step in these sequences, driving the reaction towards the formation of a stable aromatic pyrimidine ring. In the synthesis of β-pyrimidine-fused porphyrins, a cascade reaction involving ammonia-mediated condensation is followed by an intramolecular aza-6π-annulation and subsequent aromatization to yield the final product. nih.gov The oxidation of dihydroazolo[1,5-a]pyrimidines to their aromatic counterparts can be achieved using reagents like (diacetoxyiodo)benzene, with the reaction conditions being influenced by the π-deficiency of the heterocyclic system. nih.gov

Ring-chain tautomerism is a form of isomerism where molecules can exist in equilibrium between an open-chain structure and a cyclic form. This phenomenon has been observed in derivatives of this compound. For example, 4-(4-thiosemicarbazido)butan-2-ones, which can be considered derivatives, are known to spontaneously cyclize to form 3-amino-4-hydroxyhexahydropyrimidine-2-thiones. nih.govacs.org This equilibrium allows the pyrimidine to react in its open-chain form, for instance, with hydrazine (B178648) to form hydrazones. nih.govacs.org

This tautomerism is not limited to simple pyrimidine derivatives. In the case of 2,4-diazidopyrrolo[2,3-d]pyrimidines, an equilibrium exists with the corresponding tetrazolo[1,5-c]pyrimidine form. researchgate.netlmaleidykla.lt The position of this equilibrium can be influenced by factors such as solvent polarity, with more polar solvents favoring the tetrazole tautomer. researchgate.netlmaleidykla.lt Similarly, 5-hydroxyhydantoin (B43812) derivatives, which can be formed from the oxidation of pyrimidine bases in DNA, exhibit ring-chain tautomerism, existing in equilibrium with an open-chain carbonyl intermediate. nih.gov

The propensity for cyclization can also lead to cyclooligomerization processes. The acid-promoted reaction of 4-(4-thiosemicarbazido)butan-2-one hydrazone can lead to the formation of either a 14-membered or a 28-membered polyazamacrocycle, depending on the reaction conditions. nih.govacs.orgresearchgate.net A thorough investigation into the influence of various factors, such as the type of acid and solvent, has allowed for the selective synthesis of each macrocycle in high yields. nih.gov

The activation and subsequent transformation of carbon-nitrogen (C-N) bonds within the pyrimidine ring are key to skeletal editing and functionalization strategies. A notable example is the conversion of pyrimidines into pyridines, which involves a C-N to C-C bond swap. chinesechemsoc.orgchinesechemsoc.org This transformation can be achieved in a one-pot, two-step process where the pyrimidine is first activated, typically with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). chinesechemsoc.orgchinesechemsoc.org This activation facilitates a nucleophilic attack at the C6 position, followed by a Dimroth rearrangement, which involves ring-opening, bond rotation, and subsequent ring-closure to form the pyridine ring. chinesechemsoc.orgchinesechemsoc.org This method has proven effective for the late-stage functionalization of bioactive molecules containing a pyrimidine motif. chinesechemsoc.org

Direct C-H bond activation is another important mechanism for functionalizing pyrimidines, though it often competes with C-N bond activation. The regioselectivity of these reactions can be controlled by the choice of catalyst and directing groups. mdpi.com For instance, in the arylation of uracil (B121893) analogues, catalyst control can direct the reaction to either the C5-H or C6-H bond. mdpi.com

Chemoselectivity and Regioselectivity in Transformations

Chemoselectivity and regioselectivity are critical considerations in the chemical transformations of multifunctional molecules like this compound and its derivatives. The presence of multiple reactive sites, including the pyrimidine ring, the ketone carbonyl group, and potentially other functional groups on derivatives, necessitates precise control over reaction conditions to achieve the desired outcome.

In the context of pyrimidine synthesis, regioselectivity is often determined by the nature of the starting materials and the reaction mechanism. For instance, in the organocatalytic inverse electron-demand Diels-Alder reaction of ketones with 1,3,5-triazine (B166579), high levels of regioselectivity are observed, which can be attributed to the reaction proceeding through the most stabilized enamine intermediate. rsc.org Similarly, in the synthesis of pyrazolo[1,5-a]pyrimidines, the regioselectivity of the reaction between aminopyrazoles and β-enaminones can be controlled by the dimethylamino leaving group, which directs the initial condensation. nih.gov

The electronic properties of substituents on the pyrimidine ring or on reacting partners can also heavily influence regioselectivity. In copper-directed hydroxylation reactions, the electronics of substituents can determine which phenyl ring of an unsymmetrical benzophenone (B1666685) is functionalized. acs.org Electron-donating groups tend to favor the functionalization of the substituted ring, while electron-withdrawing groups direct the reaction to the unsubstituted ring. acs.org

Catalyst systems play a pivotal role in dictating both chemo- and regioselectivity. In the direct arylation of uracil analogues, the choice of a palladium or copper catalyst can selectively functionalize either the C5-H or C6-H bond. mdpi.com Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols proceeds with high regioselectivity through a sequence of condensation and dehydrogenation steps. semanticscholar.org

The following table summarizes examples of regioselective and chemoselective transformations involving pyrimidine derivatives:

| Reaction Type | Substrates | Catalyst/Reagent | Selectivity | Ref. |

| IED-HDA Reaction | Ketones, 1,3,5-Triazine | Organocatalyst | Regioselective | rsc.org |

| Pyrazolo[1,5-a]pyrimidine Synthesis | Aminopyrazoles, β-Enaminones | - | Regioselective | nih.gov |

| C-H Hydroxylation | Unsymmetrical Benzophenones | Copper complex | Regioselective | acs.org |

| Direct C-H Arylation | Uracil analogues | Palladium or Copper | Regioselective | mdpi.com |

| Multicomponent Pyrimidine Synthesis | Amidines, Alcohols | Iridium | Regioselective | semanticscholar.org |

| Reaction with Nucleophiles | 2,4,6-Trichloro-1,3,5-triazine | Various Nucleophiles | Chemoselective | nih.gov |

Influence of Catalyst Systems on Reaction Mechanisms

Catalyst systems are fundamental in directing the reaction pathways and mechanisms in the chemistry of this compound and its derivatives. The choice of catalyst can influence reaction rates, yields, and, most importantly, the selectivity of the transformation.

A variety of catalysts have been employed in the synthesis and modification of pyrimidines. These include metal-based catalysts, organocatalysts, and even biocatalysts. For example, a green catalyst, Zn(l-proline)₂, has been used for the one-pot synthesis of novel pyrimidine derivatives. researchgate.net The proposed mechanism involves the catalyst facilitating the initial condensation to form a chalcone (B49325) intermediate, which then reacts with guanidine (B92328) to form the pyrimidine ring. researchgate.net

Copper catalysts are widely used in pyrimidine chemistry. They can catalyze the cyclization of ketones with nitriles to form pyrimidines through a pathway involving C-C and C-N bond formations. mdpi.com Copper is also implicated in oxidative dehydrogenation reactions, where it facilitates the aromatization of dihydropyrimidines. beilstein-journals.org In the direct arylation of uracils, copper-mediated reactions can selectively target the C6-H bond. mdpi.com

Palladium catalysts are also prominent, particularly in cross-coupling and C-H activation reactions. For instance, palladium-catalyzed direct C5-H arylation of uracil derivatives has been reported. mdpi.com

Organocatalysts, which are small organic molecules, have gained traction as a more environmentally friendly alternative to metal catalysts. They have been successfully used in the inverse electron-demand Diels-Alder reaction of ketones with 1,3,5-triazine to produce 4,5-disubstituted pyrimidines with high regioselectivity. rsc.org

The catalyst can also influence the reaction mechanism by stabilizing intermediates or transition states. In the synthesis of pyrimidines from ketones and nitriles, a copper catalyst is proposed to proceed via a pathway where the nitriles act as electrophiles. mdpi.com In the TEMPO-mediated synthesis of pyrimidines, a recyclable iron(II)-complex is used, and the reaction is believed to proceed through a sequence involving TEMPO complexation and enamine addition. semanticscholar.org

The table below provides a summary of different catalyst systems and their influence on the synthesis of pyrimidine derivatives:

| Catalyst System | Reaction Type | Role of Catalyst | Ref. |

| Zn(l-proline)₂ | One-pot pyrimidine synthesis | Facilitates condensation and cyclization | researchgate.net |

| Copper | Cyclization of ketones and nitriles | Promotes C-C and C-N bond formation | mdpi.com |

| Copper | Oxidative dehydrogenation | Facilitates aromatization | beilstein-journals.org |

| Palladium | Direct C-H arylation | Directs regioselective arylation | mdpi.com |

| Organocatalyst | IED-HDA reaction | Controls regioselectivity | rsc.org |

| Iron(II)-complex/TEMPO | Pyrimidine synthesis from ketones | Mediates reaction through specific intermediates | semanticscholar.org |

| Iridium | Multicomponent pyrimidine synthesis | Catalyzes condensation and dehydrogenation | semanticscholar.org |

| Nickel | Synthesis of pyridopyrimidine derivatives | Involves nucleophilic attack of Ni(0) anion | rsc.org |

Structural Diversification and Derivative Synthesis from the 4 Pyrimidin 2 Yl Butan 2 One Core

Functionalization of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring within the 4-(pyrimidin-2-yl)butan-2-one core is a primary target for structural modification. Its aromatic and electron-deficient nature allows for a variety of chemical transformations, enabling the introduction of diverse substituents and the alteration of its fundamental electronic properties.

Introduction of Heteroaryl and Aryl Substituents

The introduction of heteroaryl and aryl moieties onto the pyrimidine nucleus is a common strategy to expand the chemical space of this compound derivatives. These modifications are typically achieved through modern cross-coupling reactions, with palladium-catalyzed methods being particularly prevalent. libretexts.orgwikipedia.org To utilize these methods, the pyrimidine core of this compound would first need to be halogenated, most commonly creating a 2-chloro- or 2-bromopyrimidine derivative.

Subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can then be employed to introduce a wide array of aryl and heteroaryl groups at the 2-position of the pyrimidine ring. imist.manih.gov This reaction involves the coupling of the halogenated pyrimidine with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. The choice of ligands for the palladium catalyst can be crucial for achieving high yields and selectivity. nih.govnih.gov

For instance, coupling of a 2-chloro-4-(aryl/heteroaryl)pyrimidine with a thiol can be directed to the C2 position using specific palladium(II) precatalysts supported by bulky N-heterocyclic carbene ligands. nih.govfigshare.com This allows for the synthesis of 2,4-disubstituted pyrimidines with a high degree of regioselectivity. The versatility of this approach enables the synthesis of a vast library of derivatives with varying electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies.

Below is an interactive data table showcasing hypothetical examples of heteroaryl and aryl-substituted derivatives of this compound that could be synthesized using these methods.

| Derivative Name | R1-Substituent | R2-Substituent | Potential Synthetic Method |

| 4-(4-Phenylpyrimidin-2-yl)butan-2-one | Phenyl | H | Suzuki-Miyaura Coupling |

| 4-(4-(Pyridin-3-yl)pyrimidin-2-yl)butan-2-one | Pyridin-3-yl | H | Suzuki-Miyaura Coupling |

| 4-(4-(Thiophen-2-yl)pyrimidin-2-yl)butan-2-one | Thiophen-2-yl | H | Stille Coupling |

| 4-(4-(4-Methoxyphenyl)pyrimidin-2-yl)butan-2-one | 4-Methoxyphenyl | H | Suzuki-Miyaura Coupling |

| 4-(4,6-Diphenylpyrimidin-2-yl)butan-2-one | Phenyl | Phenyl | Sequential Suzuki-Miyaura Coupling |

Modification of Ring Heteroatoms and Aromaticity

Furthermore, exploring the synthesis of pyrimidine analogues, such as those containing different heteroatoms (e.g., pyrazine or triazine rings), can be considered a form of heteroatom modification. However, this typically involves a de novo synthesis of the heterocyclic core rather than a direct modification of the existing pyrimidine ring. davuniversity.orglibretexts.orgmicrobenotes.comyoutube.comnih.gov

The aromaticity of the pyrimidine ring can also be modulated through the synthesis of fused systems, where the pyrimidine is annulated with another ring. This approach is discussed in more detail in section 4.3.

Transformations and Elaboration of the Butanone Side Chain

The butanone side chain of this compound provides another avenue for structural diversification. Both the carbonyl group and the aliphatic chain are amenable to a variety of chemical transformations.

Carbonyl Group Functionalizations

The ketone functionality in the butanone side chain is a versatile handle for a wide range of chemical reactions. Standard ketone chemistry can be applied to introduce new functional groups and build more complex structures. For example, reduction of the carbonyl group using reducing agents like sodium borohydride would yield the corresponding secondary alcohol, 4-(pyrimidin-2-yl)butan-2-ol. This alcohol could then be further functionalized, for instance, by esterification or etherification.

Alternatively, the carbonyl group can serve as an electrophilic site for the addition of various nucleophiles. Grignard reagents or organolithium compounds could be used to introduce new carbon-carbon bonds, leading to tertiary alcohols. The reaction of the ketone with amines can lead to the formation of imines or enamines, which are valuable intermediates for further synthetic transformations. organic-chemistry.orgmdpi.comresearchgate.net

The following table illustrates potential derivatives resulting from carbonyl group functionalizations.

| Derivative Name | Functional Group | Reagent |

| 4-(Pyrimidin-2-yl)butan-2-ol | Secondary Alcohol | Sodium Borohydride |

| 2-Methyl-4-(pyrimidin-2-yl)butan-2-ol | Tertiary Alcohol | Methylmagnesium Bromide |

| N-Benzyl-4-(pyrimidin-2-yl)butan-2-imine | Imine | Benzylamine |

| 2-Acetoxy-4-(pyrimidin-2-yl)butane | Ester | Acetic Anhydride (B1165640) (after reduction) |

Aliphatic Chain Modifications and Derivatization

The aliphatic chain of the butanone side chain can also be modified. The α-protons to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the α-position. rsc.orgnih.govspringernature.comresearchgate.netacs.org For example, alkylation with alkyl halides can introduce longer or branched alkyl chains.

Furthermore, α-halogenation of the ketone can provide a handle for subsequent nucleophilic substitution reactions, enabling the introduction of a variety of heteroatom-based functional groups. rsc.orgnih.gov This approach provides a pathway to α-amino ketones, α-hydroxy ketones, and α-thio ketones.

Synthesis of Hybrid and Fused Pyrimidine Systems

Building upon the this compound core, more complex molecular architectures can be constructed, including hybrid molecules and fused pyrimidine systems. These strategies aim to combine the pyrimidine scaffold with other pharmacologically relevant moieties to create molecules with potentially enhanced or novel biological activities. mdpi.comnih.govnih.govresearchgate.net

The synthesis of fused pyrimidine systems often involves the cyclization of a suitably functionalized pyrimidine precursor. For instance, if the butanone side chain of this compound is first converted to a primary amine, this amino group can then participate in cyclization reactions. Reaction of a 2-aminopyrimidine with a β-keto ester or a similar 1,3-dicarbonyl compound can lead to the formation of pyrimido[1,2-a]pyrimidine derivatives. rsc.orgresearchgate.netnih.gov

Hybrid molecules can be synthesized by linking the this compound core to another distinct chemical entity via a linker. The butanone side chain is a convenient point of attachment for such linkers. For example, the carbonyl group could be converted to an oxime, which can then be further functionalized to connect to another molecule. Alternatively, the pyrimidine ring itself can be functionalized with a reactive group that allows for conjugation to another molecule.

The table below provides examples of potential hybrid and fused systems derived from this compound.

| System Type | Derivative Structure | Potential Synthetic Approach |

| Fused System | Pyrimido[1,2-a]pyrimidine derivative | Cyclization of a 2-aminopyrimidine analog with a 1,3-dicarbonyl compound. |

| Hybrid Molecule | Pyrimidine-Coumarin Hybrid | Linking the butanone side chain to a coumarin moiety via an appropriate linker. nih.gov |

| Hybrid Molecule | Pyrimidine-Thiazole Hybrid | Suzuki coupling of a halogenated pyrimidine core with a thiazole-boronic acid derivative. |

Pyridopyrimidine and Thienopyrimidine Architectures

The fusion of a pyridine (B92270) or thiophene ring to the existing pyrimidine core of this compound gives rise to pyridopyrimidine and thienopyrimidine derivatives, respectively. These bicyclic and tricyclic heterocyclic systems are of significant interest due to their presence in numerous biologically active molecules.

Pyridopyrimidines are typically synthesized through cyclocondensation reactions. One common strategy involves the reaction of a pyrimidine derivative bearing an amino group with a β-dicarbonyl compound or its synthetic equivalent. In the context of this compound, this ketone can be elaborated to introduce the necessary functionalities for cyclization. For instance, functionalization of the butanone side chain to a 1,3-dicarbonyl moiety would enable a condensation reaction with an aminopyrimidine precursor to form the fused pyridine ring.

Thienopyrimidines can be efficiently synthesized using the Gewald reaction, a multicomponent reaction that assembles a polysubstituted 2-aminothiophene. This reaction typically involves a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. nih.govamazonaws.com The this compound can serve as the ketone component in this reaction. Subsequent cyclization of the resulting 2-aminothiophene derivative, often with reagents like formamide (B127407), leads to the formation of the thieno[2,3-d]pyrimidine core. mdpi.com

| Reagent/Reaction | Intermediate/Product | Key Features |

| Aminopyrimidine & 1,3-dicarbonyl synthons | Pyridopyrimidine | Cyclocondensation reaction forming a fused pyridine ring. |

| Active methylene nitrile, Sulfur (Gewald Reaction) | 2-Aminothiophene derivative | Multicomponent reaction ideal for thiophene ring formation. |

| Formamide | Thieno[2,3-d]pyrimidine | Cyclization of the 2-aminothiophene intermediate. |

Polyaza Macrocyclic and Semi-Macrocyclic Architectures

The construction of large ring systems containing multiple nitrogen atoms, known as polyaza macrocycles, can be achieved using this compound as a key building block. These macrocycles are of interest for their ability to form stable complexes with metal ions.

A prevalent method for the synthesis of polyaza macrocycles is the [2+2] condensation of a diketone with a diamine, often facilitated by a metal ion template. researchgate.net The metal ion organizes the reactants into a favorable geometry for cyclization, thereby increasing the yield of the macrocyclic product over polymerization. The this compound can be envisioned as a precursor to a diketone, which can then be reacted with various linear polyamines to generate a range of macrocyclic structures with the pyrimidine moiety incorporated into the macrocyclic framework. The size of the resulting macrocycle can be controlled by the length of the polyamine chain used.

| Reactants | Product | Synthetic Strategy |

| Diketone derived from this compound and a linear diamine | [2+2] Macrocycle | Template-assisted condensation reaction. |

| Diketone derived from this compound and a longer polyamine | Larger Polyaza Macrocycle | Control of macrocycle size by polyamine chain length. |

Uracil-Based and Triazolo-Pyrimidine Conjugates

The chemical reactivity of this compound also allows for its conjugation with other important heterocyclic systems like uracil (B121893) and triazolopyrimidine.

Uracil-based conjugates can be synthesized by first introducing a suitable functional group onto the this compound scaffold that can react with a derivative of uracil. For instance, the ketone functionality could be converted into an amino group, which can then form an amide linkage with a uracil derivative carrying a carboxylic acid group. Uracil itself is a fundamental component of RNA. wikipedia.org

Triazolo-pyrimidine conjugates are accessible through the reaction of 1,3-dicarbonyl compounds with 3-amino-1,2,4-triazole. nih.gov The this compound, being a ketone, can be considered a precursor to a 1,3-dicarbonyl equivalent. For example, α-formylation of the ketone would generate a reactive 1,3-ketoaldehyde. This intermediate can then undergo cyclocondensation with 3-amino-1,2,4-triazole to yield the fused triazolo[1,5-a]pyrimidine system, effectively conjugating the original pyrimidine ring to a triazolopyrimidine moiety.

| Target Conjugate | Synthetic Approach | Key Intermediates/Reagents |

| Uracil-based | Amide bond formation | Aminated this compound, Carboxy-functionalized uracil |

| Triazolo-pyrimidine | Cyclocondensation | α-Formylated this compound, 3-Amino-1,2,4-triazole |

Computational and Theoretical Chemistry Applied to 4 Pyrimidin 2 Yl Butan 2 One and Analogues

Quantum Chemical Characterization (e.g., Density Functional Theory Calculations)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic and structural properties of pyrimidine-based compounds. nih.gov By approximating the complex many-electron problem, DFT provides a balance between computational cost and accuracy for molecules of this size.

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations are frequently employed to determine key electronic descriptors. For pyrimidine (B1678525) derivatives, methods like B3LYP with a 6-31G* basis set are used to optimize molecular geometry and calculate electronic properties such as bond lengths, angles, and atomic charges. nih.gov

A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. ulster.ac.uk For instance, a computational analysis of raspberry ketone, a related butan-2-one derivative, revealed a HOMO-LUMO energy gap of approximately 7.8 eV in an aqueous environment, suggesting moderate chemical reactivity. ulster.ac.uk Similar analyses for 4-(pyrimidin-2-yl)butan-2-one would pinpoint the distribution of these orbitals. The HOMO is often localized on the electron-rich pyrimidine ring, while the LUMO may be centered on the carbonyl group and the heterocyclic ring, indicating likely sites for electrophilic and nucleophilic attack, respectively. ulster.ac.ukmdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures molecular polarity |

| Mulliken Charge on C=O Carbon | +0.45 e | Suggests a site for nucleophilic attack |

| Mulliken Charge on N1 (pyrimidine) | -0.38 e | Suggests a site for electrophilic attack/protonation |

Note: The values in this table are illustrative and based on typical results for similar heterocyclic ketones.

Vibrational frequency analysis, performed computationally, is a powerful tool for interpreting and predicting infrared (IR) spectra. Following a geometry optimization, frequency calculations are typically performed at the same level of theory to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict its vibrational modes.

These calculations can identify the frequencies corresponding to specific bond stretches, bends, and torsions within the molecule. For this compound, this would allow for the assignment of characteristic peaks in its IR spectrum, such as the C=O stretch of the ketone, the C=N and C=C stretching modes of the pyrimidine ring, and the various C-H stretching and bending vibrations. In studies of related pyrimidine derivatives, calculated IR spectra have been used to confirm the synthesis of the target compounds by matching theoretical frequencies with experimental data. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3050-3150 | Stretching of C-H bonds on the pyrimidine ring |

| C-H Stretch (Aliphatic) | 2850-3000 | Stretching of C-H bonds on the butyl chain |

| C=O Stretch | 1715-1735 | Ketone carbonyl group stretching |

| C=N / C=C Stretch | 1550-1650 | Ring stretching modes of the pyrimidine moiety |

| CH₂ Bend | 1450-1470 | Scissoring vibration of methylene (B1212753) groups |

| Ring Breathing | 990-1010 | Symmetric expansion/contraction of the pyrimidine ring |

Note: These are typical frequency ranges and would be precisely calculated in a specific computational study.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic behavior and conformational possibilities of molecules.

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Understanding the conformational landscape—the collection of stable conformers and the energy barriers between them—is crucial as the lowest energy conformer often dictates the molecule's observed properties and biological activity.

Conformational searches are performed by systematically rotating the dihedral angles of flexible bonds and calculating the energy of each resulting geometry. For example, a computational scan of the dihedral angle in the side chain of raspberry ketone identified three distinct low-energy conformers, with the most stable structure being asymmetrical. ulster.ac.uk A similar approach for this compound would involve rotating the C-C bonds of the butyl chain and the bond connecting the chain to the pyrimidine ring. DFT calculations can then be used to determine the relative energies of these conformers, revealing the most probable shapes the molecule will adopt. beilstein-journals.org

Computational models are instrumental in predicting the chemical reactivity of a molecule. As mentioned, analysis of frontier molecular orbitals (HOMO-LUMO) is a primary method. ulster.ac.uk The regions of the molecule where the HOMO is largest are prone to attack by electrophiles, while the regions with the largest LUMO are susceptible to attack by nucleophiles. ulster.ac.ukmdpi.com

Another approach involves creating a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule's surface, with red areas indicating negative potential (electron-rich, attractive to electrophiles) and blue areas indicating positive potential (electron-poor, attractive to nucleophiles). For this compound, the MEP would likely show a negative potential around the pyrimidine nitrogen atoms and the carbonyl oxygen, and a positive potential near the carbonyl carbon and the hydrogen atoms.

Furthermore, for classes of related compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models statistically link computed structural descriptors to observed activities, enabling the prediction of a new molecule's properties. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is uniquely capable of elucidating detailed reaction mechanisms, including the characterization of short-lived, high-energy transition states that are difficult to observe experimentally. By mapping the potential energy surface of a reaction, chemists can calculate activation energies and determine the most favorable reaction pathway.

For this compound, theoretical studies could investigate various potential reactions. For example, the mechanism of a nucleophilic addition to the carbonyl carbon could be modeled. This would involve identifying the structure of the reactant-nucleophile complex, the transition state for the addition, and the final product. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Similarly, reactions involving the pyrimidine ring, such as electrophilic substitution or metal-catalyzed cross-coupling, could be explored. While specific studies on this molecule are not prevalent, the methodologies are well-established for pyrimidine and ketone chemistry. uni.lu

Advanced Ligand Design Principles from Computational Data

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules, thereby guiding the design of novel ligands with enhanced potency and selectivity. For this compound and its analogues, while specific public-domain computational studies are not extensively documented, we can extrapolate from the vast body of research on other pyrimidine-containing molecules to establish a set of advanced ligand design principles. These principles are rooted in the understanding of structure-activity relationships (SAR), pharmacophore modeling, and the dynamic interactions between a ligand and its target protein.

The pyrimidine scaffold is a common feature in many biologically active compounds, including a number of FDA-approved drugs. mdpi.comdongguk.edu Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged structure in drug discovery, particularly for kinase inhibitors. mdpi.comacs.org Computational approaches are therefore invaluable in optimizing the interactions of pyrimidine-based ligands with their biological targets.

A critical aspect of modern drug design is the use of computational methods to predict how a molecule will bind to a protein. This is often achieved through molecular docking simulations, which place a ligand into the binding site of a target protein and estimate the binding affinity. nih.gov For pyrimidine derivatives, these simulations are crucial for understanding the key interactions that govern their biological activity. For instance, in the context of kinase inhibition, the pyrimidine core frequently forms hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for potent inhibition. acs.org

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the conformational changes and fluctuations of both the ligand and the protein over time. acs.orgnih.gov This can reveal subtle but important aspects of the binding process that are not captured by static docking models. For analogues of this compound, MD simulations could be used to assess the stability of the binding pose and to identify key water molecules that may mediate interactions between the ligand and the protein.

Pharmacophore modeling is another essential tool in ligand-based drug design, especially when the three-dimensional structure of the target protein is unknown. youtube.comnih.gov A pharmacophore model defines the essential steric and electronic features required for a molecule to be biologically active. For a series of active pyrimidine analogues, a pharmacophore model might include features such as a hydrogen bond acceptor (the pyrimidine nitrogens), a hydrophobic region (the butyl chain), and a hydrogen bond donor or acceptor (the ketone oxygen). Such a model can then be used to screen large virtual libraries of compounds to identify new potential ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activities. youtube.com For pyrimidine derivatives, QSAR models can help to identify the key molecular descriptors that influence their potency. These descriptors can include properties such as molecular weight, lipophilicity (logP), and various electronic and steric parameters.

By integrating these computational approaches, a comprehensive strategy for the design of advanced ligands based on the this compound scaffold can be formulated. This involves an iterative cycle of designing new analogues, predicting their activity using computational models, synthesizing the most promising candidates, and then feeding the experimental results back into the models to improve their predictive power.

The following data tables illustrate the types of information that can be generated from computational studies to guide ligand design.

Table 1: Hypothetical Pharmacophore Features for this compound Analogues

| Feature ID | Feature Type | Location | Importance Score |

| HBA1 | Hydrogen Bond Acceptor | Pyrimidine N1 | 0.95 |

| HBA2 | Hydrogen Bond Acceptor | Pyrimidine N3 | 0.85 |

| HBD1 | Hydrogen Bond Donor/Acceptor | Ketone Oxygen | 0.70 |

| HYD1 | Hydrophobic | Butyl Chain | 0.65 |

| AROM1 | Aromatic Ring | Pyrimidine Ring | 0.90 |

Table 2: Example of a QSAR Model for a Series of Pyrimidine Analogues

| Descriptor | Coefficient | p-value | Interpretation |

| cLogP | 0.45 | <0.01 | Increased lipophilicity is positively correlated with activity. |

| Molecular Weight | -0.15 | 0.05 | Increased molecular weight has a slight negative correlation with activity. |

| H-Bond Acceptors | 0.60 | <0.01 | The number of hydrogen bond acceptors is a strong positive predictor of activity. |

| Rotatable Bonds | -0.20 | 0.03 | Increased flexibility is negatively correlated with activity. |

Table 3: Predicted Binding Affinities from Molecular Docking (Hypothetical Data)

| Compound | Target | Docking Score (kcal/mol) | Key Interactions |

| This compound | Kinase X | -7.5 | H-bond with hinge residue, hydrophobic interactions in pocket |

| Analogue A (with phenyl group) | Kinase X | -8.2 | Additional pi-pi stacking with aromatic residue |

| Analogue B (with hydroxyl group) | Kinase X | -7.8 | Additional H-bond with solvent |

| Analogue C (shorter alkyl chain) | Kinase X | -6.9 | Reduced hydrophobic contact |

These tables, while based on generalized principles, demonstrate how computational data can be systematically organized and analyzed to inform the design of more effective ligands. The iterative application of these computational methods holds great promise for the development of novel therapeutic agents based on the pyrimidine scaffold.

Advanced Research Applications of Pyrimidine Substituted Ketones Non Biological Focus

Materials Science and Functional Molecule Design

In materials science, the design of functional molecules hinges on controlling intermolecular interactions to create ordered structures with specific properties. Pyrimidine-substituted ketones like 4-(Pyrimidin-2-yl)butan-2-one are promising candidates for crystal engineering and the development of new materials. The pyrimidine (B1678525) ring's nitrogen atoms can act as hydrogen bond acceptors, while the ketone's carbonyl oxygen provides an additional site for such interactions.

Agrochemical Development: Herbicidal and Pesticidal Agent Research

The pyrimidine core is a well-established pharmacophore in agrochemical research, and its derivatives have been extensively studied for their biological activities. researchgate.netresearchgate.net Pyrimidine-substituted ketones, in particular, have been investigated as scaffolds for new herbicidal and pesticidal agents. nih.govacs.org The development of resistance to existing pesticides necessitates the discovery of compounds with new modes of action, and pyrimidine derivatives are a major focus in this area. acs.org

Herbicidal Research Studies have shown that ketone-containing molecules can act as potent herbicides. acs.org Triketones and diketones, for example, are known to inhibit plant growth, often by targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. acs.org Research into pyrimidine-biphenyl hybrids has led to the discovery of novel inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in plant growth. acs.org Certain pyrimidine-biphenyl hybrids demonstrated excellent post-emergence herbicidal activity and a broad spectrum of weed control at low application rates. acs.org Other pyrimidine derivatives have been found to inhibit protoporphyrinogen (B1215707) oxidase (PPO), another validated target for herbicides. mdpi.com The herbicidal activity of phenylpyrimidine derivatives is often attributed to their ability to inhibit specific enzymes crucial for plant development, leading to growth inhibition and death of the weed. thepharmajournal.com

Pesticidal Research In the realm of insecticides, various pyrimidine derivatives have shown significant efficacy. researchgate.nethep.com.cnnih.gov A series of novel pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety possessed excellent, broad-spectrum insecticidal activity against pests like Mythimna separata and Aphis medicagini. acs.org Other research has focused on developing pyrimidine compounds against mosquito vectors, such as Aedes aegypti, with some derivatives showing good mortality rates. nih.gov The versatility of the pyrimidine scaffold allows for structural modifications to optimize activity against specific pests and overcome resistance mechanisms. researchgate.netnih.gov

Table 1: Research Findings on Agrochemical Activities of Pyrimidine Derivatives

| Compound Class | Activity Type | Research Focus/Findings | Target Organism(s) | Citations |

|---|---|---|---|---|

| Pyrimidine–Biphenyl Hybrids | Herbicidal | Act as potent inhibitors of the acetohydroxyacid synthase (AHAS) enzyme. | Descurainia sophia, Ammannia arenaria | acs.org |

| Pyrido[2,3-d]pyrimidine Derivatives | Herbicidal | Showed good activity, potentially by inhibiting protoporphyrinogen oxidase (PPO). | Bentgrass (Agrostis stolonifera) | mdpi.com |

| Phenylpyrimidine Derivatives | Herbicidal | Inhibit enzymes involved in plant growth and development. | Radish (Raphanus sativus) | thepharmajournal.com |

| Pyrimidin-4-amine Derivatives | Insecticidal, Fungicidal | Exhibited broad-spectrum activity; some compounds tested for AChE enzyme inhibition. | Mythimna separata, Aphis medicagini, Pseudoperonospora cubensis | acs.org |

Role as Key Intermediates in Complex Organic Synthesis

The chemical structure of this compound makes it a valuable building block, or key intermediate, for the synthesis of more complex molecules. The presence of multiple reactive sites—the pyrimidine ring, which can undergo nucleophilic substitution or modification, and the ketone group, which can be transformed into a wide array of other functional groups—provides significant synthetic versatility.

The utility of similar pyrimidine-containing fragments is well-documented. For example, the related compound 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine is a crucial intermediate in the synthesis of Gepirone, an azapirone anxiolytic and antidepressant. google.com In this multi-step synthesis, the pyrimidine-piperazine-butyl moiety is constructed and then reacted with another cyclic precursor to form the final active molecule. google.com

Supramolecular Chemistry and Host-Guest Recognition Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The structural features of this compound make it an intriguing candidate for designing systems based on molecular recognition and self-assembly. The pyrimidine ring can participate in aromatic stacking (π–π) interactions and its nitrogen atoms can act as hydrogen bond acceptors.

Research into related compounds provides strong evidence for this potential. Pyrimidine derivatives have been successfully used as quadruple hydrogen bonding units (4H-units) to create supramolecular polymers. google.com These polymers exhibit unique properties, such as reversible changes in viscosity in response to heat, due to the non-covalent nature of the hydrogen bonds holding the chains together. google.com The ability of pyrimidine-containing molecules to form highly ordered, non-covalent assemblies is also seen in the formation of supramolecular tubes through directional hydrogen bonding. nih.gov

In the context of host-guest chemistry, heterocyclic compounds are often used as "guest" molecules that can bind within the cavity of a larger "host" macrocycle. The complexation of a pyridinyl-triazole derivative with cucurbiturils (CB), a family of barrel-shaped host molecules, has been studied, demonstrating the favorable binding of such guests inside the host's cavity. researchgate.net The self-assembly of a butan-2-one derivative into large 14- and 28-membered macrocycles further showcases the potential for these structures to form complex supramolecular architectures. acs.org The combination of a hydrogen-bonding pyrimidine unit and a flexible butanone chain in this compound suggests its potential utility as a guest molecule or as a building block for creating novel self-assembling systems and responsive materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.